2,3',4,4'-Tetrafluorobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3’,4,4’-Tetrafluorobenzophenone is an organic compound with the molecular formula C13H6F4O. It is a derivative of benzophenone, where four hydrogen atoms are replaced by fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’,4,4’-Tetrafluorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses fluorinated benzoyl chloride and fluorinated benzene as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of 2,3’,4,4’-Tetrafluorobenzophenone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often used to enhance the efficiency and yield of the reaction. The product is then purified through recrystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,3’,4,4’-Tetrafluorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Substitution: Products include various substituted benzophenones.
Reduction: The major product is 2,3’,4,4’-tetrafluorobenzhydrol.
Oxidation: Products include 2,3’,4,4’-tetrafluorobenzoic acid and other oxidized derivatives.
Scientific Research Applications
2,3’,4,4’-Tetrafluorobenzophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3’,4,4’-Tetrafluorobenzophenone involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The carbonyl group can form hydrogen bonds with biological targets, influencing their activity and function. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to modulate various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2,3’,4,5’-Tetrafluorobenzophenone
- 2,3’,4,4’-Tetrahydroxybenzophenone
- 2,3’,4,4’-Tetramethoxybenzophenone
Uniqueness
2,3’,4,4’-Tetrafluorobenzophenone is unique due to the specific arrangement of fluorine atoms, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the presence of multiple fluorine atoms enhances its stability and resistance to metabolic degradation, making it a valuable compound in various applications.
Properties
IUPAC Name |
(2,4-difluorophenyl)-(3,4-difluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F4O/c14-8-2-3-9(11(16)6-8)13(18)7-1-4-10(15)12(17)5-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDSWJGOJRJUDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=C(C=C(C=C2)F)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.